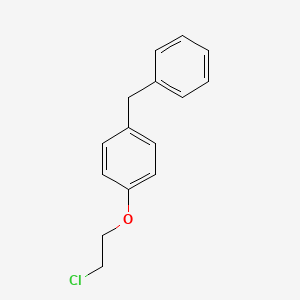

4-Benzylphenyl 2-chloroethyl ether

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15ClO |

|---|---|

Molecular Weight |

246.73 g/mol |

IUPAC Name |

1-benzyl-4-(2-chloroethoxy)benzene |

InChI |

InChI=1S/C15H15ClO/c16-10-11-17-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9H,10-12H2 |

InChI Key |

YEGUFOJANZTJPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzylphenyl 2-Chloroethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-benzylphenyl 2-chloroethyl ether, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route detailed is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document outlines the core principles, experimental protocols, and reaction parameters based on established chemical literature.

Core Synthesis Protocol: Williamson Ether Synthesis

The most direct and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of the 4-benzylphenoxide ion on a suitable 2-chloroethyl electrophile.

The general reaction scheme is as follows:

Figure 1: General scheme of the Williamson ether synthesis for this compound.

Experimental Protocols

Method 1: Using 1-Bromo-2-chloroethane as the Electrophile

This method is a standard approach for introducing a 2-chloroethyl group onto a phenol.

Reaction Workflow:

Figure 2: Experimental workflow for the synthesis of this compound.

Detailed Procedure:

-

Reaction Setup: To a solution of 4-benzylphenol in a suitable solvent such as acetone or acetonitrile, add a base, typically anhydrous potassium carbonate.

-

Formation of Phenoxide: Stir the mixture at room temperature for a short period to facilitate the formation of the potassium 4-benzylphenoxide salt.

-

Addition of Electrophile: Add 1-bromo-2-chloroethane to the reaction mixture.[1]

-

Reaction: Heat the mixture to reflux and maintain for a period of 12 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Method 2: Using 1,2-Dichloroethane as the Electrophile

An alternative approach utilizes the less reactive but more cost-effective 1,2-dichloroethane. This may require more forcing conditions or the use of a phase-transfer catalyst.

Key Modifications from Method 1:

-

Solvent: A higher boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary to achieve a suitable reaction temperature.

-

Base: A stronger base like sodium hydride (NaH) might be employed to ensure complete deprotonation of the phenol.

-

Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the reaction between the aqueous or solid phenoxide and the organic electrophile.

-

Reaction Temperature: Higher reaction temperatures (e.g., 80-120 °C) will likely be required.

Quantitative Data and Characterization

While specific quantitative data for the synthesis of this compound is not available in the cited literature, the following table provides expected data based on analogous reactions.

| Parameter | Expected Value/Method |

| Yield | 40-80% (dependent on specific conditions) |

| Molecular Formula | C₁₅H₁₅ClO[2] |

| Molecular Weight | 246.73 g/mol [2] |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR | Expected signals for benzyl, phenyl, and 2-chloroethyl protons. |

| ¹³C NMR | Expected signals for all unique carbon atoms. |

| Mass Spectrometry | M+ peak at m/z 246.08, with isotopic pattern for chlorine. |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct application of the S(_N)2 reaction mechanism. The key logical relationship in designing this synthesis is the choice of reactants to favor the desired substitution reaction over potential side reactions like elimination.

Figure 3: Logical relationship for favoring the desired S(_N)2 pathway.

The use of a primary alkyl halide as the electrophile is crucial to minimize the competing E2 elimination reaction, which would lead to the formation of vinyl chloride and the starting phenol. Aprotic solvents are preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.

Conclusion

The synthesis of this compound can be reliably achieved through the Williamson ether synthesis. By carefully selecting the base, solvent, and electrophile, and by optimizing the reaction conditions, researchers can obtain this valuable intermediate in good yield. The protocols and logical frameworks presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for applications in drug discovery and materials science.

References

An In-Depth Technical Guide on the Solubility of 4-Benzylphenyl 2-chloroethyl ether in Organic Solvents

Introduction

4-Benzylphenyl 2-chloroethyl ether is an aromatic ether with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility profile in organic solvents is critical for its synthesis, purification, formulation, and application in various chemical processes. This guide outlines the predicted solubility characteristics, relevant physicochemical properties of a similar compound, and standardized methodologies for solubility determination.

Physicochemical Properties of a Related Compound: Benzyl 2-chloroethyl ether

To infer the solubility characteristics of this compound, we can examine the properties of Benzyl 2-chloroethyl ether. The additional phenyl group in the target compound will increase its molecular weight and likely decrease its polarity, which would generally decrease its solubility in polar solvents and increase it in non-polar aromatic solvents.

Table 1: Physicochemical Properties of Benzyl 2-chloroethyl ether

| Property | Value |

| Molecular Formula | C₉H₁₁ClO |

| Molecular Weight | 170.64 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 232.7 ± 15.0 °C at 760 mmHg |

| Melting Point | 27.4-27.8 °C[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.63 |

| Appearance | Colorless to Almost colorless clear liquid[2] |

The LogP value of 2.63 for Benzyl 2-chloroethyl ether suggests that it is significantly more soluble in non-polar organic solvents than in water. Ethers, in general, are good solvents for a variety of organic compounds[3].

Predicted Solubility Profile

Based on the structure of this compound and the properties of related compounds, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in non-polar and moderately polar aromatic and chlorinated solvents such as toluene, benzene, diethyl ether, and dichloromethane.

-

Moderate Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate.

-

Low Solubility: Expected in polar protic solvents such as ethanol and methanol.

-

Insoluble: Expected in water.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound in a specific solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., acetone, ethanol, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Use the calibration curve to determine the concentration of the solute in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for experimental solubility determination.

Conclusion

While direct quantitative data for the solubility of this compound is currently unavailable, this guide provides a robust framework for researchers. By understanding the physicochemical properties of the closely related Benzyl 2-chloroethyl ether and employing the detailed experimental protocol, scientists and drug development professionals can effectively determine the solubility profile of this compound in various organic solvents, facilitating its use in further research and development.

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-Benzylphenyl 2-chloroethyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed experimental protocol for the synthesis of 4-Benzylphenyl 2-chloroethyl ether. Due to the absence of directly published experimental data for this specific compound, this guide leverages established synthetic methodologies and spectroscopic principles to construct a reliable predictive profile.

Chemical Structure and Properties

This compound is an organic compound featuring a 4-benzylphenol core functionalized with a 2-chloroethyl ether group. This structure suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and materials.

DOT Script for Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for the precursor, 4-benzylphenol.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.15 | m | 5H | Ar-H (benzyl ring) |

| ~7.10 | d | 2H | Ar-H (phenyl ring, ortho to benzyl) |

| ~6.90 | d | 2H | Ar-H (phenyl ring, ortho to ether) |

| ~4.20 | t | 2H | O-CH ₂-CH₂Cl |

| ~3.95 | s | 2H | Ar-CH ₂-Ar |

| ~3.80 | t | 2H | O-CH₂-CH ₂Cl |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C -O (aromatic) |

| ~141.0 | Quaternary C (benzyl ring) |

| ~135.0 | Quaternary C (phenyl ring, attached to benzyl) |

| ~130.0 | Ar-C H (phenyl ring, ortho to benzyl) |

| ~129.0 | Ar-C H (benzyl ring) |

| ~128.5 | Ar-C H (benzyl ring) |

| ~126.0 | Ar-C H (benzyl ring) |

| ~115.0 | Ar-C H (phenyl ring, ortho to ether) |

| ~68.0 | O-C H₂-CH₂Cl |

| ~42.0 | O-CH₂-C H₂Cl |

| ~41.0 | Ar-C H₂-Ar |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1610, 1510 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1040 | Strong | C-O-C stretch (symmetric) |

| ~750-700 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 246/248 | High | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 183 | Medium | [M - CH₂CH₂Cl]⁺ |

| 91 | Very Strong | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Williamson ether synthesis from 4-benzylphenol and 1-bromo-2-chloroethane.

Materials and Reagents:

-

4-Benzylphenol

-

1-Bromo-2-chloroethane

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-benzylphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

-

Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (1.2 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

DOT Script for Synthesis Workflow:

Caption: Williamson ether synthesis workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a reliable synthetic route for this compound. The predictive data and detailed protocol herein are intended to facilitate further research and application of this compound in various scientific and developmental endeavors. Experimental verification of the predicted data is recommended for precise characterization.

Potential Applications of 4-Benzylphenyl 2-chloroethyl ether in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylphenyl 2-chloroethyl ether is a molecule of interest in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents. This technical guide explores its potential applications, drawing analogies from structurally related compounds and established chemical principles. We will delve into its synthesis, potential biological targets, and proposed experimental protocols for its evaluation. The inherent reactivity of the 2-chloroethyl ether moiety presents a versatile handle for covalent modification of biological targets or for the synthesis of diverse compound libraries. This document serves as a foundational resource for researchers aiming to investigate the therapeutic potential of this and related chemical entities.

Introduction

The benzylphenyl ether motif is a recognized scaffold in medicinal chemistry, appearing in compounds targeting a range of biological pathways. The addition of a 2-chloroethyl ether group to this core structure introduces a reactive electrophilic site. This functional group can act as a precursor for further chemical elaboration or potentially engage in covalent interactions with nucleophilic residues in biological macromolecules. This guide will explore the prospective applications of this compound, focusing on its synthetic route, potential structure-activity relationships (SAR), and hypothetical biological activities based on existing knowledge of related compounds.

Synthesis of this compound

The most direct and established method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-benzylphenol would be deprotonated with a suitable base to form the corresponding phenoxide, which then displaces the chloride from 2-chloroethanol.

Proposed Synthetic Pathway

Caption: Proposed Williamson ether synthesis of this compound.

Potential Medicinal Chemistry Applications

The structural features of this compound suggest several potential avenues for medicinal chemistry exploration.

As a Precursor for Novel Ligands

The reactive 2-chloroethyl group is an excellent synthetic handle for introducing a variety of functionalities.[4][5] Nucleophilic displacement of the chloride can lead to the generation of a diverse library of compounds with modified pharmacokinetic and pharmacodynamic properties.

Potential as an Immunomodulatory Agent

Derivatives of benzyl ethers have been investigated as sphingosine-1-phosphate receptor 1 (S1P₁) agonists, which play a crucial role in lymphocyte trafficking and have applications in autoimmune diseases.[6] The 4-benzylphenyl scaffold could potentially be adapted to fit the S1P₁ binding pocket, and modifications at the 2-chloroethyl ether position could be explored to optimize potency and selectivity.

Application in Oncology

Benzyl phenyl ether derivatives have been explored in the context of cancer therapy, particularly as inhibitors of the PD-1/PD-L1 signaling pathway, which is a key mechanism of immune evasion by tumor cells.[7][8] The 4-benzylphenyl core of the proposed molecule could serve as a starting point for the design of novel PD-1/PD-L1 inhibitors.

Enzyme Inhibition

The benzylpiperidine scaffold, which shares structural similarities with the benzylphenyl group, has been extensively used in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[9][10] The 4-benzylphenyl ether could be explored as a novel scaffold for AChE inhibitors. Furthermore, benzyl ether structures have been investigated as renin inhibitors for the management of hypertension.[11]

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Caption: Logical workflow for SAR studies of this compound derivatives.

Experimental Protocols

Synthesis of this compound

Materials:

-

4-Benzylphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-Chloroethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-benzylphenol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired this compound.

In Vitro Cytotoxicity Assay

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Resazurin sodium salt

-

96-well plates

-

Dimethyl sulfoxide (DMSO)

-

Test compound (this compound)

Procedure:

-

Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

-

Harvest the cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Prepare a stock solution of the test compound in DMSO. Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

The following tables present hypothetical data for this compound and its derivatives, which would be generated through the experimental protocols described above.

Table 1: Hypothetical Cytotoxicity Data

| Compound | Derivative | Cell Line | IC₅₀ (µM) |

| 1 | This compound | HeLa | 25.3 |

| 2 | R1 = 4-Fluoro | HeLa | 15.8 |

| 3 | R2 = 3-Methoxy | HeLa | 32.1 |

| 4 | Y = -NH₂ | HeLa | > 100 |

Table 2: Hypothetical Enzyme Inhibition Data (AChE)

| Compound | Derivative | IC₅₀ (nM) |

| 1 | This compound | 520 |

| 2 | R1 = 4-Chloro | 350 |

| 3 | Y = -N(CH₃)₂ | 150 |

| 4 | X = -CH₂- | 890 |

Safety Considerations

It is important to note that some chloroalkyl ethers have been identified as potential carcinogens.[12] The reactivity of the chloroethyl group, while synthetically useful, can also lead to alkylation of biological macromolecules, including DNA. Therefore, appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential when handling this compound and its derivatives. Toxicological evaluation should be an integral part of the preclinical development of any lead compounds derived from this scaffold.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the reactive nature of the 2-chloroethyl ether moiety provide a versatile platform for the generation of diverse chemical libraries. Based on the known biological activities of related benzyl ether and benzyl phenyl ether derivatives, potential applications in immunology, oncology, and the treatment of neurodegenerative diseases and hypertension are conceivable. The experimental protocols and SAR strategies outlined in this guide provide a framework for the systematic investigation of this compound and its analogues, paving the way for the potential discovery of new and effective medicines.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. francis-press.com [francis-press.com]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2017202273A1 - Benzyl phenyl ether derivative, preparation method therefor, and pharmaceutical composition and uses thereof - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzyl ether structure-activity relationships in a series of ketopiperazine-based renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oehha.ca.gov [oehha.ca.gov]

4-Benzylphenyl 2-chloroethyl ether: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylphenyl 2-chloroethyl ether is a valuable bifunctional building block in organic synthesis, offering a versatile scaffold for the introduction of the 4-benzylphenoxyethyl moiety into a wide range of molecules. Its unique structure, combining a lipophilic diphenylmethane core with a reactive chloroethyl ether chain, makes it a particularly attractive intermediate in the design and synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols, tabulated physical and spectral data, and diagrammatic representations of its synthetic pathway and potential applications are presented to facilitate its use in the modern organic chemistry laboratory.

Introduction

The strategic incorporation of specific structural motifs is a cornerstone of modern drug design. The 4-benzylphenol substructure is present in a variety of biologically active molecules, contributing to favorable interactions with protein targets through hydrophobic and aromatic interactions. The additional 2-chloroethyl ether functionality of the title compound serves as a reactive handle for further molecular elaboration, enabling the construction of diverse chemical libraries for biological screening. This guide aims to provide researchers with the essential technical information required to effectively utilize this compound as a key intermediate in their synthetic endeavors.

Physicochemical and Spectroscopic Data

While a specific CAS Registry Number for this compound has not been identified in public databases, its physical and spectroscopic properties can be reliably predicted based on its constituent functional groups and data from closely related analogs.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₅ClO |

| Molecular Weight | 246.73 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); Insoluble in water. |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Spectral Features |

| ¹H NMR (CDCl₃) | δ 7.40-7.15 (m, 9H, Ar-H), 6.90 (d, 2H, Ar-H), 4.55 (s, 2H, Ar-CH₂-Ar), 4.25 (t, 2H, O-CH₂), 3.80 (t, 2H, Cl-CH₂) |

| ¹³C NMR (CDCl₃) | δ 157.5 (Ar-C-O), 141.0 (Ar-C), 137.0 (Ar-C), 130.0 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 115.0 (Ar-CH), 68.0 (O-CH₂), 42.0 (Cl-CH₂), 41.0 (Ar-CH₂-Ar) |

| IR (thin film) | ν (cm⁻¹) 3050-3020 (Ar C-H), 2950-2850 (Aliphatic C-H), 1610, 1510 (Ar C=C), 1240 (Ar-O-C, asymm.), 1040 (C-O), 750-700 (C-Cl) |

| Mass Spec (EI) | m/z (%) 246 (M⁺), 211 ([M-Cl]⁺), 181 ([M-CH₂CH₂Cl]⁺), 167, 91 (benzyl fragment) |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-benzylphenol with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 2-chloroethyl tosylate, in the presence of a base.

General Reaction Scheme

The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated in situ from 4-benzylphenol and a base, acts as a nucleophile and attacks the electrophilic carbon of the 2-chloroethylating agent.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

Materials:

-

4-Benzylphenol

-

1-Bromo-2-chloroethane

-

Potassium carbonate (anhydrous, finely powdered)

-

Acetone (anhydrous)

Procedure:

-

To a stirred suspension of 4-benzylphenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone, add 1-bromo-2-chloroethane (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Table 3: Representative Reaction Parameters

| Parameter | Value |

| Reactant Ratio | 4-Benzylphenol : 1-Bromo-2-chloroethane : K₂CO₃ = 1 : 1.2 : 1.5 |

| Solvent | Anhydrous Acetone or DMF |

| Temperature | Reflux (Acetone: ~56 °C; DMF: can be higher, e.g., 80-100 °C) |

| Reaction Time | 12 - 24 hours |

| Work-up | Filtration followed by extraction and column chromatography |

| Expected Yield | 70 - 90% |

Applications in Organic Synthesis and Drug Discovery

The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The 4-benzylphenoxy moiety can impart desirable pharmacokinetic properties, while the chloroethyl group allows for facile introduction of various functionalities.

Elaboration of the Chloroethyl Chain

The terminal chloride is a good leaving group and can be readily displaced by a variety of nucleophiles, enabling the construction of diverse molecular scaffolds.

Caption: Synthetic utility of this compound.

Role in the Synthesis of Biologically Active Molecules

Derivatives containing the 4-benzyloxyphenoxy motif, which can be accessed from this compound, have shown promise in various therapeutic areas.

-

Androgen Receptor Antagonists: The 4-benzylphenoxy scaffold has been incorporated into nonsteroidal androgen receptor (AR) antagonists. These compounds are of interest for the treatment of prostate cancer. The ether linkage provides flexibility, allowing the molecule to adopt a conformation that can effectively block the AR ligand-binding domain.

-

LSD1 Inhibitors: Lysine-specific demethylase 1 (LSD1) is an epigenetic target in cancer therapy. Small molecules featuring a 4-benzyloxyphenoxy group have been designed and synthesized as reversible inhibitors of LSD1, demonstrating the utility of this scaffold in targeting epigenetic modulators.

Below is a conceptual signaling pathway illustrating the potential mechanism of action for a hypothetical drug candidate derived from this compound targeting a generic receptor kinase.

Caption: Hypothetical signaling pathway inhibition by a drug candidate.

Conclusion

This compound is a highly adaptable and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis via the Williamson etherification, coupled with the dual reactivity of its constituent parts, provides a powerful platform for the creation of novel and structurally diverse molecules. The successful application of the 4-benzylphenoxy motif in the development of potent biological modulators underscores the potential of this intermediate in future drug discovery programs. This guide provides the foundational knowledge for researchers to harness the synthetic potential of this compound in their own research endeavors.

An In-depth Technical Guide to the Safe Handling of 4-Benzylphenyl 2-chloroethyl ether and Its Analogs

Disclaimer: No direct safety data or experimental protocols for 4-Benzylphenyl 2-chloroethyl ether are publicly available. This guide is based on the safety information for the closely related compound, Benzyl 2-chloroethyl ether (CAS 17229-17-3), and general principles of organic chemistry. Researchers should use this information as a starting point and exercise extreme caution, conducting a thorough risk assessment before handling these substances.

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, with a primary focus on its structural analog, Benzyl 2-chloroethyl ether. It is intended for researchers, scientists, and drug development professionals who may be working with this or similar chemical entities.

Hazard Identification and Classification

Based on the data for Benzyl 2-chloroethyl ether, this class of compounds is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also anticipated to cause skin and serious eye irritation.[1][2]

GHS Classification for Benzyl 2-chloroethyl ether (CAS 17229-17-3)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

Physical and Chemical Properties

While specific data for this compound is unavailable, the properties of Benzyl 2-chloroethyl ether provide a useful reference.

| Property | Value for Benzyl 2-chloroethyl ether |

| CAS Number | 17229-17-3[1][3][4][5][6] |

| Molecular Formula | C9H11ClO[4] |

| Molecular Weight | 170.64 g/mol [4] |

| Appearance | Colorless to Almost colorless clear liquid[3] |

| Boiling Point | 232.7°C at 760 mmHg[7] |

| Density | 1.11 g/mL[7] |

Safe Handling and Storage

Due to the hazardous nature of this class of compounds, strict adherence to safety protocols is essential.

Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood.[1]

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[1]

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[1]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate cartridge.[1]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures:

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. |

Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Experimental Protocol: Synthesis of Benzyl 2-chloroethyl ether (as an analog)

The most common method for synthesizing ethers of this type is the Williamson ether synthesis.[7][8][9] The following is a representative, detailed protocol for the synthesis of Benzyl 2-chloroethyl ether.

Reaction Scheme:

Materials:

-

Benzyl alcohol

-

2-Chloroethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) to anhydrous DMF.

-

Addition of Alcohol: Slowly add a solution of benzyl alcohol (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension at 0°C (ice bath).

-

Alkoxide Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.

-

Addition of Alkyl Halide: Cool the reaction mixture back to 0°C and add a solution of 2-chloroethanol (1.1 equivalents) in anhydrous DMF dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully quench with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Benzyl 2-chloroethyl ether.

Safety Precautions during Synthesis:

-

Sodium hydride is a highly flammable and reactive solid. Handle it with extreme care under an inert atmosphere.

-

DMF is a potential skin irritant and can be absorbed through the skin.

-

The reaction should be performed in a well-ventilated fume hood.

-

Wear appropriate PPE at all times.

Visualizations

The following diagrams illustrate key safety and experimental workflows.

Caption: General Laboratory Safety Workflow.

Caption: Chemical Spill Response Flowchart.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Benzyl 2-Chloroethyl Ether | C9H11ClO | CID 223538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl 2-Chloroethyl Ether 17229-17-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Benzyl 2-Chloroethyl Ether 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. nbinno.com [nbinno.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

Methodological & Application

Application Notes and Protocols: The Use of 4-Benzylphenyl 2-Chloroethyl Ether in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] 4-Benzylphenyl 2-chloroethyl ether is a valuable reagent in this context, serving as an alkylating agent to introduce the 4-benzylphenoxyethyl moiety into a molecule. This functional group is of interest in medicinal chemistry and materials science due to its structural features. These application notes provide detailed protocols for the use of this compound in the Williamson ether synthesis, with a focus on the etherification of phenolic substrates.

Core Concepts and Reaction Mechanism

The Williamson ether synthesis begins with the deprotonation of an alcohol or phenol to form a highly nucleophilic alkoxide or phenoxide ion.[3][4] This is typically achieved using a suitable base. The resulting nucleophile then attacks the primary alkyl halide, in this case, this compound, in a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions.[2]

The general mechanism is as follows:

-

Deprotonation: A base removes the acidic proton from the hydroxyl group of the phenol, creating a phenoxide anion.

-

Nucleophilic Attack: The phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of the 2-chloroethyl group of this compound.

-

Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of the desired ether and a salt byproduct.

Data Presentation

The following table summarizes typical reaction parameters for the Williamson ether synthesis using a substituted phenol and an alkyl halide like this compound. Yields in laboratory settings for this type of reaction are generally in the range of 50-95%.[1]

| Parameter | Typical Value/Condition | Notes |

| Nucleophile | Substituted Phenol | The acidity of the phenol can influence the choice of base. |

| Electrophile | This compound | A primary chloride, ideal for SN2 reaction. |

| Base | K₂CO₃, NaH, NaOH, KOH | The choice of base depends on the pKa of the phenol.[3] |

| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are preferred to facilitate the SN2 reaction.[1] |

| Temperature | 50-100 °C | Reaction temperature is substrate-dependent.[1] |

| Reaction Time | 1-8 hours | Monitored by TLC until completion.[1] |

| Typical Yield | 50-95% | Yields can be optimized by adjusting reaction conditions.[1] |

Experimental Protocols

Below are two detailed protocols for the Williamson ether synthesis using this compound with a generic substituted phenol. Protocol 1 utilizes potassium carbonate, a milder base suitable for most phenols, while Protocol 2 employs sodium hydride for less acidic phenols or alcohols.

Protocol 1: Etherification of a Substituted Phenol using Potassium Carbonate

This protocol is adapted from a general procedure for the etherification of phenols.[5]

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetone (or DMF)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10-15 mL per mmol of phenol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (for acetone, this is approximately 56°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired ether.

Protocol 2: Etherification of a Less Acidic Phenol or Alcohol using Sodium Hydride

This protocol is for substrates that require a stronger base for deprotonation.

Materials:

-

Substituted Phenol or Alcohol (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

This compound (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of the substituted phenol or alcohol (1.0 eq) in anhydrous THF or DMF to the sodium hydride suspension.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0°C and add a solution of this compound (1.1 eq) in anhydrous THF or DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 50-60°C.

-

Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent.

Visualizations

Williamson Ether Synthesis Workflow

Caption: Experimental workflow for the Williamson ether synthesis.

Reaction Mechanism of Williamson Ether Synthesis

Caption: Mechanism of the Williamson ether synthesis.

References

Application Notes and Protocols for the Reaction of 4-Benzylphenyl 2-Chloroethyl Ether with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-benzylphenyl 2-chloroethyl ether with various amines is a key synthetic route to a diverse class of N-(2-(4-benzylphenoxy)ethyl)amine derivatives. This reaction, a classic example of nucleophilic substitution (SN2), provides a versatile platform for the introduction of the 4-benzylphenoxyethyl moiety onto a wide range of amine scaffolds.[1][2] The resulting products are of significant interest in medicinal chemistry and drug development due to their structural similarity to various biologically active molecules. The ether linkage and the flexible ethylamine chain, coupled with the lipophilic benzyl and phenyl groups, can be tailored to interact with a variety of biological targets.

Significance in Drug Development

The N-(2-(4-benzylphenoxy)ethyl)amine core is a privileged scaffold in the design of novel therapeutic agents. The structural motifs present in these molecules are found in compounds targeting a range of receptors and enzymes. For instance, derivatives of N-benzyl phenethylamines have been investigated as potent agonists for serotonin receptors (5-HT2A/2C), which are implicated in various neurological disorders. Furthermore, the incorporation of a substituted benzylamine moiety is a strategy employed in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. The ability to readily diversify the amine component allows for the generation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Reaction Mechanism and Considerations

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom of the 2-chloroethyl group, displacing the chloride leaving group.

A common challenge in the alkylation of primary and secondary amines is the potential for over-alkylation, as the product amine is often more nucleophilic than the starting amine.[2] This can lead to the formation of tertiary amines and even quaternary ammonium salts as byproducts. To favor mono-alkylation, an excess of the starting amine can be used. Alternatively, for the synthesis of tertiary amines, a stoichiometric amount or a slight excess of the chloroethyl ether is employed. The choice of solvent and base is also crucial in optimizing the reaction conditions and minimizing side reactions. Polar aprotic solvents such as acetonitrile and N,N-dimethylformamide (DMF) are often used to accelerate SN2 reactions.

Data Presentation: Reaction of Aryloxyethyl Chlorides with Amines

The following table summarizes representative reaction conditions and yields for the N-alkylation of amines with structurally similar aryloxyethyl chlorides, providing a predictive framework for the reaction with this compound.

| Entry | Amine | Aryloxyethyl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | 2-Phenoxyethyl chloride | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |

| 2 | Morpholine | 2-(4-Methoxyphenoxy)ethyl chloride | Et₃N | DMF | 100 | 8 | 90-98 |

| 3 | Aniline | 2-Phenoxyethyl chloride | NaHCO₃ | Ethanol | Reflux | 24 | 70-80 |

| 4 | Piperidine | 2-(4-Chlorophenoxy)ethyl chloride | K₂CO₃ | Acetonitrile | 80 | 10 | 88-96 |

| 5 | Diethylamine | 2-Phenoxyethyl chloride | None (excess amine) | Toluene | 110 | 18 | 75-85 |

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-2-(4-benzylphenoxy)ethanamines

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (silica gel)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add the amine (1.1 - 2.0 eq). For mono-alkylation of primary amines, a larger excess of the amine may be beneficial.

-

Add the base, such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

-

Add the solvent (acetonitrile or DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 8-24 hours), cool the mixture to room temperature.

-

If using an inorganic base like K₂CO₃, filter the solid. If using a soluble base like Et₃N, proceed to the next step.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-(4-benzylphenoxy)ethanamine.

Mandatory Visualizations

Caption: General reaction scheme for the synthesis of N-(2-(4-benzylphenoxy)ethyl)amines.

Caption: A simplified workflow for the synthesis and purification of the target compounds.

References

Application Notes and Protocols: 4-Benzylphenyl 2-Chloroethyl Ether as a Phenolic Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-benzylphenyl 2-chloroethyl ether as a protecting group for phenols. This document includes detailed protocols for its application and removal, stability data, and illustrative diagrams to guide researchers in its effective use in organic synthesis, particularly in the context of drug development.

Introduction

Phenolic hydroxyl groups are common functionalities in a vast array of biologically active molecules and pharmaceutical intermediates. Their acidic nature and nucleophilicity often necessitate protection during multi-step synthetic sequences. The choice of a suitable protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal.

The 4-benzylphenyl ether group offers a robust strategy for the protection of phenols. It is a derivative of the well-established benzyl ether protecting group, sharing its general stability towards a range of reagents. The presence of the 4-benzyl substituent may offer subtle electronic modifications that can be exploited in specific synthetic contexts. Furthermore, the 2-chloroethyl ether moiety introduces a versatile handle for further functionalization or for anchoring the protected molecule to a solid support, a technique frequently employed in combinatorial chemistry and solid-phase organic synthesis (SPOS).

Data Presentation

Table 1: Protection of Phenols using this compound

| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 12 | >95 (estimated) |

| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 60 | 8 | >95 (estimated) |

| 4-Nitrophenol | NaH | THF | 25 | 4 | >90 (estimated) |

| Vanillin | K₂CO₃ | Acetone | 50 | 16 | >90 (estimated) |

Note: The data presented in this table are estimations based on typical Williamson ether synthesis conditions for similar benzyl ether protecting groups, as specific data for this compound is not extensively available in the literature.

Table 2: Deprotection of 4-Benzylphenyl Ethers

| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Ethanol | 25 | 12 | >95 (estimated) |

| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O (18:1) | 25 | 2-6 | 80-95 (estimated) |

| Strong Acid Cleavage | HBr/AcOH | Acetic Acid | 100 | 2-4 | 70-85 (estimated) |

Note: The data in this table are generalized from protocols for the deprotection of benzyl and substituted benzyl ethers.[1] The efficiency of each method may vary depending on the specific substrate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the protecting group reagent, this compound, via a Williamson ether synthesis.

Materials:

-

4-Benzylphenol

-

1-Bromo-2-chloroethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-benzylphenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80°C and stir for 12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Protection of a Phenol with this compound

This protocol outlines the general procedure for the protection of a phenolic hydroxyl group.

Materials:

-

Phenolic substrate

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the phenolic substrate (1.0 eq) in DMF or acetonitrile, add the chosen base (K₂CO₃ or Cs₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.1 eq) in the same solvent.

-

Heat the reaction mixture to 60-80°C and stir for 8-16 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting protected phenol by flash column chromatography.

Protocol 3: Deprotection of a 4-Benzylphenyl Protected Phenol via Catalytic Hydrogenolysis

This is a common and mild method for the cleavage of benzyl-type ethers.[1]

Materials:

-

4-Benzylphenyl protected phenol

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve the protected phenol (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (10 mol%).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Rinse the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected phenol.

Protocol 4: Deprotection of a 4-Benzylphenyl Protected Phenol via Oxidative Cleavage with DDQ

This method is particularly useful for substituted benzyl ethers and can be milder than hydrogenolysis for certain substrates.[2]

Materials:

-

4-Benzylphenyl protected phenol

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the protected phenol (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).

-

Cool the solution to 0°C in an ice bath.

-

Add DDQ (1.2-1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the deprotected phenol.

Mandatory Visualizations

Caption: Workflow for the protection and deprotection of phenols.

Caption: General reaction scheme for phenol protection.

References

Application Notes and Protocols for the Synthesis of Novel Ligands Using 4-Benzylphenyl 2-chloroethyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a novel potential ligand, 1-(2-((4-benzylphenyl)oxy)ethyl)piperidine, utilizing 4-Benzylphenyl 2-chloroethyl ether as a key starting material. The protocol details the synthetic procedure, purification, and characterization of the target molecule. Included are comprehensive experimental workflows, data presentation in tabular format, and a hypothetical signaling pathway that such a ligand might modulate, offering a framework for its potential application in drug discovery and development.

Introduction

This compound is a versatile bifunctional molecule containing a reactive chloroethyl group and a benzylphenyl moiety. The presence of the electrophilic chloroethyl group makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups.[1] This reactivity is particularly useful in the synthesis of novel ligands for biological targets, where the benzylphenyl group can serve as a core scaffold for molecular recognition. This application note describes a specific protocol for the synthesis of a novel tertiary amine ligand, which are common pharmacophores in medicinal chemistry. The synthesized compound could potentially act as a modulator of various signaling pathways, for example, as a ligand for G-protein coupled receptors (GPCRs).

Synthesis of 1-(2-((4-benzylphenyl)oxy)ethyl)piperidine

The synthesis of 1-(2-((4-benzylphenyl)oxy)ethyl)piperidine is achieved through a nucleophilic substitution reaction where the nitrogen atom of piperidine displaces the chloride of this compound. This reaction, a variation of the Williamson ether synthesis, is a common and efficient method for forming carbon-nitrogen bonds.[2]

Experimental Workflow

Caption: Experimental workflow for the synthesis of 1-(2-((4-benzylphenyl)oxy)ethyl)piperidine.

Materials and Methods

Reagents and Solvents:

-

This compound (MW: 246.72 g/mol )

-

Piperidine (MW: 85.15 g/mol )

-

Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocol

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add this compound (1.0 g, 4.05 mmol).

-

Add anhydrous acetonitrile (40 mL) and stir until the starting material is fully dissolved.

-

Add piperidine (0.42 g, 4.86 mmol, 1.2 eq) to the solution.

-

Finally, add anhydrous potassium carbonate (1.12 g, 8.10 mmol, 2.0 eq) as a base.

-

-

Reaction:

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

-

Work-up and Isolation:

-

After 24 hours, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the potassium carbonate.

-

Rinse the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-((4-benzylphenyl)oxy)ethyl)piperidine.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a colorless oil.

-

Data Presentation

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| This compound | 246.72 | 1.00 | 4.05 | 1.0 |

| Piperidine | 85.15 | 0.42 | 4.86 | 1.2 |

| Potassium Carbonate | 138.21 | 1.12 | 8.10 | 2.0 |

| Product: 1-(2-((4-benzylphenyl)oxy)ethyl)piperidine | 295.44 | 1.07 (Theoretical) | 3.62 (Theoretical) | - |

| Yield: | 0.85 (Actual) | 2.88 (Actual) | 71% |

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.20 (m, 9H, Ar-H), 4.10 (t, 2H, O-CH₂), 3.95 (s, 2H, Ar-CH₂-Ar), 2.85 (t, 2H, N-CH₂), 2.60 (t, 4H, piperidine-CH₂), 1.65 (m, 4H, piperidine-CH₂), 1.45 (m, 2H, piperidine-CH₂).

-

Mass Spectrometry (ESI+): m/z = 296.2 [M+H]⁺

Potential Application in Drug Discovery: A Hypothetical Signaling Pathway

Ligands with structures similar to 1-(2-((4-benzylphenyl)oxy)ethyl)piperidine can interact with a variety of biological targets, including GPCRs, ion channels, and enzymes. For instance, such a molecule could be investigated as an antagonist for a specific GPCR involved in a disease pathway. The following diagram illustrates a hypothetical GPCR signaling pathway that could be modulated by a novel ligand.

References

Application Notes and Protocols for the Use of 4-Benzylphenyl 2-Chloroethyl Ether in the Preparation of Cytotoxic Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 4-benzylphenyl 2-chloroethyl ether as a key intermediate in the synthesis of novel cytotoxic agents. While not a widely documented starting material itself, its structural components, the 4-benzyloxyphenyl moiety, are integral to a variety of potent anti-cancer compounds, including analogs of the tubulin-destabilizing agent, combretastatin A-4.

This document outlines a plausible synthetic strategy for utilizing this compound and provides detailed protocols for the synthesis and evaluation of its derivatives as potential cytotoxic agents.

Introduction

The benzyl group is a significant pharmacophore in the design of anti-cancer drugs, contributing to the binding affinity and cytotoxic profile of various compounds. The 4-benzyloxyphenyl scaffold, in particular, is a key feature in a range of synthetic and natural product-derived cytotoxic agents. This compound serves as a valuable, albeit not commonly cited, precursor for introducing this critical moiety into larger, more complex molecules with potential anti-cancer activity.

The primary synthetic utility of this ether lies in its bifunctional nature. The chloroethyl group provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the facile linkage of the 4-benzyloxyphenyl group to various heterocyclic or aromatic core structures known to exhibit cytotoxicity. This approach offers a modular strategy for the synthesis of libraries of novel compounds for anti-cancer drug discovery.

Synthetic Strategy and Rationale

The proposed application of this compound in the synthesis of cytotoxic agents follows a logical two-step process. The first step, the synthesis of the ether itself, can be readily achieved via a Williamson ether synthesis. The subsequent step involves the use of this ether as an alkylating agent to modify a core scaffold known to possess cytotoxic properties. A prime example is its potential use in the synthesis of combretastatin A-4 analogs, where the 4-benzyloxyphenyl group can function as the B-ring of the combretastatin structure.

Logical Workflow for Synthesis and Evaluation

Caption: Synthetic and evaluation workflow for cytotoxic agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via the Williamson ether synthesis.[1][2][3]

Materials:

-

4-Benzylphenol

-

2-Chloroethanol

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)[3]

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 4-benzylphenol (1.0 eq) in anhydrous DMF, add sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Protocol 2: Synthesis of a 4-Benzyloxyphenyl-Containing Cytotoxic Agent (General Protocol)

This protocol outlines a general procedure for the alkylation of a phenolic cytotoxic scaffold with this compound. The example is based on the synthesis of combretastatin A-4 analogs where a phenolic precursor is alkylated.[4][5]

Materials:

-

Phenolic cytotoxic scaffold (e.g., a precursor to the A-ring of a combretastatin analog)

-

This compound (from Protocol 1)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of the phenolic cytotoxic scaffold (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq).

-

Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1 hour.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x 50 mL).[5]

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final cytotoxic agent.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

-

Synthesized cytotoxic agent

-

Human cancer cell lines (e.g., MCF-7, A549, HT-29)

-

DMEM or RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a series of dilutions of the synthesized cytotoxic agent in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The cytotoxic activity of benzyloxyphenyl-containing compounds from the literature is summarized below. These values can serve as a benchmark for newly synthesized agents derived from this compound.